Lipophilicity Advantage Over Piperidine and Morpholine
The computed XLogP3-AA value for 3-(azepan-1-yl)propanoic acid is -1.3, indicating higher lipophilicity than the piperidine analog (-1.7) and markedly higher than the morpholine analog (-2.9) [1][2][3]. Note: Direct comparative biological activity data are not currently available; differentiation is based on computed physicochemical properties.
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | -1.3 |
| Comparator Or Baseline | 3-(Piperidin-1-yl)propanoic acid: -1.7; 3-(Morpholin-4-yl)propanoic acid: -2.9 |
| Quantified Difference | Δ +0.4 log units vs piperidine; Δ +1.6 log units vs morpholine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, potentially improving oral bioavailability and tissue distribution for drug candidates incorporating this scaffold.
- [1] PubChem. (2025). Compound Summary: 3-Azepan-1-ylpropanoic acid, CID 3163249. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/730996-05-1 View Source
- [2] PubChem. (2025). Compound Summary: 1-Piperidinepropanoic acid, CID 117782. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/26371-07-3 View Source
- [3] PubChem. (2025). Compound Summary: 3-(Morpholin-4-yl)propanoic acid, CID 410813. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4497-04-5 View Source
